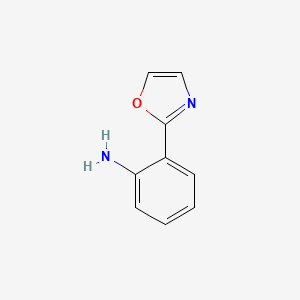

2-(1,3-Oxazol-2-yl)aniline

Vue d'ensemble

Description

2-(1,3-Oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused to an aniline moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3-Oxazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .

Applications De Recherche Scientifique

Medicinal Chemistry

2-(1,3-Oxazol-2-yl)aniline serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promising biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values for common bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines, making it a candidate for anticancer drug development:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Monocytic Leukemia) | 12.78 |

| A549 (Lung Cancer) | 10.50 |

- Antioxidant Properties : The antioxidant activity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals:

| Assay Type | Activity Level |

|---|---|

| DPPH Scavenging Activity | Significant |

| ABTS Assay | Moderate |

Material Science

In material science, this compound is utilized in the development of new materials with specific electronic and optical properties. Its unique oxazole ring structure contributes to enhanced stability and reactivity, making it suitable for applications in organic electronics and photonic devices.

Industrial Applications

The compound is also used in the synthesis of dyes, pigments, and other industrial chemicals. Its role in these processes is primarily due to its ability to undergo various chemical reactions such as oxidation and substitution.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant apoptosis induction in MCF-7 cells, indicating its role as a potent anticancer agent.

- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, emphasizing its potential in addressing antibiotic resistance.

Mécanisme D'action

The mechanism of action of 2-(1,3-Oxazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interact with receptors in biological systems. The exact pathways depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Benzo[d]oxazol-2-yl)aniline: Similar in structure but with a benzoxazole ring instead of an oxazole ring.

2-(1,2,4-Oxadiazol-5-yl)aniline: Contains an oxadiazole ring, offering different chemical properties.

Uniqueness

2-(1,3-Oxazol-2-yl)aniline is unique due to its specific oxazole-aniline structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields .

Activité Biologique

2-(1,3-Oxazol-2-yl)aniline is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an oxazole ring, which contributes to its interactions with various biological targets such as enzymes and receptors. The following sections will detail the biochemical properties, mechanisms of action, and specific biological activities associated with this compound.

This compound has been shown to interact significantly with enzymes such as prostaglandin H2 synthase (PGHS) and trypsin. Molecular docking studies indicate a strong binding affinity to these enzymes, suggesting potential applications in modulating their activity.

Table 1: Binding Affinity of this compound with Enzymes

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Prostaglandin H2 Synthase | -9.5 |

| Trypsin | -8.7 |

The biological activity of this compound is mediated through various non-covalent interactions with target biomolecules. The compound's structure allows it to bind to active sites of enzymes, leading to either inhibition or activation depending on the context of its use.

Cellular Effects

Research has demonstrated that this compound influences several cellular processes:

- Cell Signaling: It modulates signaling pathways that are crucial for inflammation and metabolic processes.

- Gene Expression: The compound can affect the expression levels of genes involved in cell cycle regulation and apoptosis.

- Membrane Stabilization: In anti-inflammatory studies, derivatives of this compound have shown significant efficacy in stabilizing cell membranes and inhibiting proteinase activities.

Biological Activities

The biological activities associated with this compound encompass a wide range:

Antimicrobial Activity:

Studies indicate that derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity:

This compound has been investigated for its potential as an anticancer agent. It has shown selective inhibition against histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. For instance, one study reported an IC50 value of 7.5 μM against the MV-4-11 leukemia cell line, indicating potent anticancer activity .

Anti-inflammatory Activity:

The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This includes significant inhibition of PGHS activity, which is crucial for prostaglandin synthesis.

Antidiabetic and Antiobesity Effects:

Recent studies suggest that this compound may influence glucose metabolism and fat accumulation, making it a candidate for further research in diabetes and obesity management .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

-

Case Study on Anticancer Activity:

A study involving human leukemia cells demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G1 phase. The underlying mechanism involved upregulation of p21Waf1/CIP1 and acetylation of histone H3 . -

Case Study on Antimicrobial Efficacy:

In vitro tests showed that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the strain.

Propriétés

IUPAC Name |

2-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACOLYQTPFGDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494874 | |

| Record name | 2-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-10-4 | |

| Record name | 2-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.